2,4,5,6-tetrafluoropyridin-3-ol
Description
Contextual Significance of Fluorinated Heterocycles in Synthetic Chemistry
Fluorinated heterocyclic compounds represent a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. nih.gov The strategic incorporation of fluorine atoms into a heterocyclic scaffold, such as a pyridine (B92270) ring, imparts profound changes to the molecule's physicochemical properties. nih.gov Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly enhance metabolic stability, increase lipophilicity, and modulate the basicity (pKa) of nearby functional groups. These modifications can lead to improved bioavailability and binding affinity of drug candidates. chemicalbook.com Consequently, a substantial percentage of pharmaceuticals and agrochemicals currently on the market contain at least one fluorine atom. chemicalbook.com Beyond life sciences, fluorinated heterocycles are integral to the development of advanced materials, including high-performance polymers and liquid crystals, where their unique electronic and thermal properties are exploited. nih.gov
The Unique Role of Polyfluorinated Pyridinols in Contemporary Organic Synthesis
Polyfluorinated pyridines, such as the well-studied pentafluoropyridine (B1199360), are highly versatile building blocks in organic synthesis. Their electron-deficient nature, a result of the inductive effect of multiple fluorine atoms, makes them exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govchemicalbook.com In pentafluoropyridine, nucleophilic attack occurs preferentially at the 4-position (para to the nitrogen), followed by the 2- and 6-positions (ortho). chemicalbook.com
The introduction of a hydroxyl group to create a polyfluorinated pyridinol, such as 2,4,5,6-tetrafluoropyridin-3-ol, adds another layer of chemical complexity and utility. Hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone forms. For this compound, this equilibrium would be with 2,4,5,6-tetrafluoropyridin-3(2H)-one and 2,4,5,6-tetrafluoropyridin-3(4H)-one. The position of this equilibrium influences the molecule's reactivity, acting as either a nucleophile (through the oxygen of the pyridinol form) or participating in reactions at the nitrogen or carbon atoms in the pyridone form.
Furthermore, the hydroxyl group is a potent activating group in electrophilic aromatic substitution, although such reactions are challenging on a highly deactivated, polyfluorinated ring. More relevant is its role in directing subsequent nucleophilic substitutions. The precise positioning of the hydroxyl group at the 3-position in this compound is expected to create a unique reactivity profile compared to the more common 4-ol isomer. For instance, studies on 2,3,5,6-tetrafluoro-4-iodopyridine (B174047) show that nucleophiles like hydroxide (B78521) and ammonia (B1221849) attack the 2-position, displacing a fluorine atom. rsc.org It is plausible that the 3-ol isomer would exhibit distinct regioselectivity in such reactions, making it a valuable and specialized synthetic intermediate.
Research Trajectories and Future Prospects for this compound
While specific applications for this compound are not yet established in the literature, its potential can be inferred from the trajectory of related compounds. The demand for novel, functionalized fluorochemicals continues to grow, and this compound represents an intriguing, unexplored building block.
Future research could focus on several key areas:
Medicinal Chemistry: The unique substitution pattern of this compound could be leveraged to synthesize novel scaffolds for drug discovery. The 3-hydroxy group provides a handle for further functionalization or can act as a key pharmacophoric element. Derivatives of 3-hydroxypyridin-4-one, for example, have been investigated for their anti-inflammatory effects and as fluorescent probes. nih.gov
Agrochemicals: As with pharmaceuticals, the search for new pesticides and herbicides with improved efficacy and environmental profiles could benefit from intermediates like this tetrafluoropyridinol.
Materials Science: Polyfluorinated pyridines are precursors to advanced polymers and networked materials with high thermal stability and chemical resistance. nih.gov The 3-hydroxy functionality of this compound offers a reactive site for polymerization or for grafting onto other materials, potentially creating fluoropolymers with novel properties.
The synthesis of this specific isomer and the characterization of its reactivity are critical first steps that would enable its exploration in these diverse applications.
Data Tables
Computed Physicochemical Properties of 2,3,5,6-Tetrafluoropyridin-4-ol (B1340211)
| Property | Value |
| Molecular Formula | C₅HF₄NO |
| Molecular Weight | 167.06 g/mol |
| IUPAC Name | 2,3,5,6-tetrafluoro-1H-pyridin-4-one |
| XLogP3 | 1.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 166.99942630 Da |
| Topological Polar Surface Area | 29.1 Ų |
Structure
3D Structure
Properties
Molecular Formula |
C5HF4NO |
|---|---|
Molecular Weight |
167.06 g/mol |
IUPAC Name |
2,4,5,6-tetrafluoropyridin-3-ol |
InChI |
InChI=1S/C5HF4NO/c6-1-2(7)4(8)10-5(9)3(1)11/h11H |
InChI Key |
SDPMRDRDIYTOPA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(N=C1F)F)F)F)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,4,5,6 Tetrafluoropyridin 3 Ol and Its Precursors
Historical Context of Polyfluoropyridine Synthesis Relevant to 2,4,5,6-Tetrafluoropyridin-3-ol
The journey to synthesize specific isomers like this compound is built upon foundational methods developed for polyfluorinated pyridines.
Early methods for preparing less-fluorinated pyridines often started with the fully fluorinated parent compound, pentafluoropyridine (B1199360). The selective removal of fluorine atoms, or defluorination, was a key strategy.
One of the initial approaches involved the defluorination of perfluoropiperidine, which was synthesized from pyridine (B92270) and hydrogen fluoride (B91410) electrochemically. mdpi.com This perfluorinated saturated ring was then passed over hot metals like iron or nickel to yield pentafluoropyridine. mdpi.com
For the synthesis of tetrafluoropyridines from pentafluoropyridine, various reducing agents have been employed. A notable method involves the reaction of pentafluoropyridine with zinc powder in an aqueous solution of an alkali metal hydroxide (B78521). google.com This process selectively reduces the fluorine atom at the 4-position to afford 2,3,5,6-tetrafluoropyridine (B1295328) in high yield. google.com Another reducing agent, lithium aluminum hydride in ether, has also been used to produce 2,3,5,6-tetrafluoropyridine from pentafluoropyridine. google.com These reductive defluorination methods provided crucial pathways to tetrafluorinated pyridine scaffolds, which are immediate precursors for introducing a hydroxyl group.
| Precursor | Reagent | Product | Yield | Reference |
| Pentafluoropyridine | Zinc powder, aq. alkali metal hydroxide | 2,3,5,6-Tetrafluoropyridine | High | google.com |
| Pentafluoropyridine | Lithium aluminum hydride | 2,3,5,6-Tetrafluoropyridine | Moderate | google.com |
The introduction of fluorine into a pyridine ring is most commonly achieved through halogen exchange (Halex) reactions. This method involves substituting chlorine or bromine atoms with fluorine using a fluoride salt.
Historically, these reactions were often sluggish, requiring high temperatures (200-400°C) and sometimes aprotic solvents like sulfolane (B150427) or benzonitrile. google.com For instance, pentachloropyridine (B147404) can be heated with anhydrous potassium fluoride in an autoclave to produce pentafluoropyridine, although a mixture of products is often obtained. mdpi.com
To improve efficiency and yield, catalysts such as quaternary ammonium (B1175870) salts or aminophosphonium salts have been introduced. google.com These catalysts facilitate the exchange process, allowing for lower reaction temperatures and better product selectivity. google.com The Swarts reaction, which uses inorganic fluorides like AgF, Hg2F2, or SbF3, is another classical method for introducing fluorine, particularly for replacing multiple halogens on the same carbon. organicmystery.com These halogen exchange reactions have been fundamental in creating the highly chlorinated or brominated pyridine precursors needed for synthesizing fluorinated pyridines. google.comorganicmystery.com
| Starting Material | Fluorinating Agent | Conditions | Product | Reference |
| Pentachloropyridine | Potassium Fluoride (KF) | High temp. autoclave | Pentafluoropyridine | mdpi.com |
| 2,3,5,6-Tetrachloropyridine | Potassium Fluoride (KF) | Sulfolane, 120°C, 6h | 2,3,5,6-Tetrafluoropyridine | chemicalbook.com |
| Haloaromatic compounds | Alkali metal fluorides | Aminophosphonium catalyst | Fluoroaromatic compounds | google.com |
Targeted Synthesis of this compound Isomers
The direct synthesis of this compound requires precise control over the position of the incoming hydroxyl group on the fluorinated pyridine ring.
Nucleophilic aromatic substitution (SNAr) is the most prominent method for functionalizing pentafluoropyridine. The reactivity of the fluorine atoms on the pentafluoropyridine ring towards nucleophilic attack follows the order: 4- (para) > 2- (ortho) > 3- (meta). nih.gov This inherent regioselectivity means that most simple nucleophiles will preferentially attack the C-4 position.
Therefore, the synthesis of this compound by direct hydroxylation of pentafluoropyridine is challenging because the hydroxyl group would favor the 4-position. To achieve substitution at the C-3 position, more complex strategies are necessary. One approach could involve using a starting material where the 4-position is already blocked by a group that can be removed later, or by using a nucleophile with specific steric or electronic properties that favor attack at the C-3 position.
While direct substitution at the 3-position is less common, studies on the reaction of pentafluoropyridine with various nucleophiles have shown that reaction conditions can influence regioselectivity. For example, with certain nucleophiles, substitution at the C-2 and C-6 positions can be achieved under harsh conditions. rsc.org The synthesis of the target 3-ol isomer likely requires a multi-step process, possibly involving a directing group or starting from a pre-functionalized tetrafluoropyridine.
The general mechanism for SNAr on polyfluoroaromatic compounds proceeds through a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com The stability of this intermediate is enhanced by the electron-withdrawing fluorine atoms. masterorganicchemistry.com
Given the regioselectivity challenges of direct SNAr, an alternative and often more viable strategy is the derivatization of a pre-existing functional group on the polyfluorinated pyridine ring. This approach involves introducing a different functional group at the 3-position that can later be converted into a hydroxyl group.
For instance, one could envision a synthetic route starting with a 3-substituted tetrafluoropyridine, such as 3-amino-2,4,5,6-tetrafluoropyridine or 3-methoxy-2,4,5,6-tetrafluoropyridine. The amino group could potentially be converted to a hydroxyl group via diazotization followed by hydrolysis. Similarly, a methoxy (B1213986) group can often be cleaved to yield the corresponding alcohol using reagents like boron tribromide or hydrobromic acid.
This strategy of functional group interconversion allows for the circumvention of the inherent regioselectivity issues associated with the SNAr reaction on pentafluoropyridine, providing a more controlled path to the desired this compound isomer. The success of this approach hinges on the availability of the appropriately substituted tetrafluoropyridine precursor and the compatibility of the functional group interconversion with the sensitive polyfluorinated ring system.
Catalytic and Green Chemistry Methods in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. In the context of polyfluoropyridine synthesis, several green and catalytic methods have been explored.
For halogen exchange reactions, the use of phase-transfer catalysts or ionic liquids can lead to milder reaction conditions, reduced solvent waste, and easier product separation. mdpi.com Similarly, in reductive defluorination, catalytic methods are being investigated to replace stoichiometric metal reductants. nih.gov
The development of catalytic systems for the direct and regioselective C-H functionalization of fluorinated pyridines is an active area of research, which could provide a more atom-economical route to compounds like this compound in the future. Furthermore, the use of greener solvents, such as water or supercritical fluids, and energy sources like microwave irradiation, are being applied to these syntheses to minimize their environmental impact. nih.govrsc.org For example, microwave-assisted synthesis has been shown to accelerate the formation of pyridine derivatives in a one-pot, multi-component reaction, highlighting a greener approach. nih.gov
| Green Chemistry Aspect | Application in Polyfluoropyridine Synthesis | Potential Benefit | Reference |
| Alternative Solvents | Use of ionic liquids or water | Reduced volatile organic compounds (VOCs), easier separation | mdpi.comrsc.org |
| Catalysis | Phase-transfer catalysts for Halex, metal catalysts for C-H activation | Milder conditions, higher efficiency, atom economy | mdpi.com |
| Energy Efficiency | Microwave irradiation | Faster reaction times, reduced energy consumption | nih.gov |
Reactivity and Reaction Mechanisms of 2,4,5,6 Tetrafluoropyridin 3 Ol
Nucleophilic Aromatic Substitution (SNAr) Pathways of 2,4,5,6-Tetrafluoropyridin-3-ol
Nucleophilic aromatic substitution is a fundamental reaction for pyridines, particularly those bearing electron-withdrawing groups like fluorine. youtube.com In these reactions, a nucleophile replaces a leaving group on the aromatic ring. For fluorinated pyridines, the fluorine atoms serve as leaving groups.
Analysis of Regioselectivity and Site-Specificity of Nucleophilic Attack
The position of nucleophilic attack on the this compound ring is highly dependent on the reaction conditions and the nature of the nucleophile. Research on the related compound, pentafluoropyridine (B1199360), demonstrates that nucleophilic attack by hydroxybenzaldehydes under mildly basic conditions occurs exclusively at the C-4 position. rsc.org However, under more severe conditions, substitution can also be directed to the C-2 and C-6 positions. rsc.org The regioselectivity of SNAr reactions can be predicted by assessing the relative stabilities of the intermediate Meisenheimer complexes. researchgate.net For instance, in the reaction of pentafluorobiphenyl with various nucleophiles, substitution predominantly occurs at the fluorine atom para to the phenyl group. nih.gov This preference is attributed to the stabilization of the intermediate complex. While specific studies on the regioselectivity of this compound are not extensively detailed in the provided results, the principles governing related fluorinated aromatic compounds suggest that the position of the hydroxyl group will significantly influence the site of nucleophilic substitution.
Electronic and Steric Influences of Fluorine Substituents on Reactivity
The fluorine atoms in this compound exert strong electronic and steric effects that modulate its reactivity. Electronically, fluorine is highly electronegative, and its strong inductive electron-withdrawing effect makes nearby acidic groups more acidic and basic groups less basic. nih.gov This property activates the pyridine (B92270) ring towards nucleophilic attack by withdrawing electron density.
Sterically, while the van der Waals radius of fluorine is relatively small, the cumulative effect of multiple fluorine atoms can be significant. researchgate.net For example, a trifluoromethyl group has a steric demand comparable to an ethyl group. researchgate.net In the context of nucleophilic substitution on substituted 2,6-dichloropyridines, the regioselectivity was found to correlate with the Verloop steric parameter B1 of the substituent at the 3-position. researchgate.net This indicates that the size of substituents on the pyridine ring plays a crucial role in determining the outcome of the reaction.
Mechanistic Insights into SNAr Processes (e.g., Tetrahedral SN2 Mechanism)
The SNAr mechanism typically proceeds through a two-step process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net The nucleophile attacks the electron-deficient aromatic ring, forming a tetrahedral intermediate. youtube.com Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com
Sigmatropic Rearrangement Reactions Involving this compound
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-system. wikipedia.orglibretexts.org These reactions are classified by an order term [i,j], which denotes the number of atoms over which the sigma bond moves. wikipedia.org
Elucidation of Rearrangement Pathways and Intermediate Species
The pathways of sigmatropic rearrangements are governed by orbital symmetry rules, as described by the Woodward-Hoffmann rules. libretexts.org For example, a thermal wikipedia.orglibretexts.org hydrogen shift occurs via a suprafacial pathway, meaning the hydrogen atom moves across the same face of the π-system. libretexts.orglibretexts.org In contrast, a photochemical wikipedia.orguh.edu shift also proceeds suprafacially. libretexts.org
The Cope rearrangement, a uh.eduuh.edu sigmatropic rearrangement of a 1,5-diene, and the Claisen rearrangement, its heteroatom variant involving an allyl vinyl or allyl aryl ether, are synthetically useful examples. libretexts.orglibretexts.orglibretexts.orgyoutube.com The Claisen rearrangement often proceeds through a six-membered cyclic transition state and is typically irreversible due to the formation of a stable carbonyl group in the product. libretexts.orgyoutube.com Anionic sigmatropic rearrangements, such as the masterorganicchemistry.comuh.edu-Wittig rearrangement, involve the deprotonation of an allylic ether to form a carbanion, which then rearranges. libretexts.orgwikipedia.org The stereoselectivity of these reactions can be high, with a preference for the formation of the E-alkene. wikipedia.org Although these general principles are well-established, specific details on the rearrangement pathways and intermediate species for this compound are not available in the provided search results.
Electrophilic Substitution Reactivity of the Pyridine Ring
The reactivity of aromatic rings towards electrophiles is fundamentally dependent on the ring's electron density, or nucleophilicity. In the case of this compound, the pyridine ring is subjected to potent deactivating effects, rendering it exceptionally unreactive towards electrophilic aromatic substitution.
This profound lack of reactivity stems from two primary electronic factors:
Inductive Electron Withdrawal by Fluorine: Fluorine is the most electronegative element, and the presence of four fluorine atoms on the pyridine ring exerts a powerful inductive (-I) effect. This effect withdraws electron density from the carbon atoms of the ring, significantly reducing its nucleophilicity.
Deactivation by the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms. It inherently deactivates the ring towards electrophilic attack compared to benzene (B151609). gcwgandhinagar.com In acidic conditions, which are common for electrophilic substitution reactions, the nitrogen atom is protonated, forming a pyridinium (B92312) ion. This positively charged species is even more strongly deactivated, further repelling incoming electrophiles. gcwgandhinagar.comrsc.org
The combination of these deactivating influences makes the electron-poor, or "electron-deficient," tetrafluoropyridine ring a very poor nucleophile. pearson.com Consequently, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, which are characteristic of many aromatic compounds, are not feasible under normal conditions for this compound and related polyfluorinated pyridines. gcwgandhinagar.comquora.com The ring's chemistry is instead dominated by nucleophilic aromatic substitution, where the electron-deficient nature of the ring readily facilitates attack by nucleophiles, typically resulting in the displacement of a fluoride (B91410) ion. nih.gov
Acid-Base Properties and Tautomeric Equilibrium of this compound
The chemical nature of this compound is critically defined by a dynamic equilibrium between two tautomeric forms and the associated acid-base properties of each.
Tautomeric Equilibrium
Like other hydroxypyridines, this compound exhibits prototropic tautomerism, existing as an equilibrium mixture of the aromatic 'enol' form (this compound) and its non-aromatic 'keto' tautomer (a 2,4,5,6-tetrafluoropyridin-3-one). wikipedia.orgclockss.org This phenomenon is an isomerization that involves the migration of a proton and the shifting of double bonds. wikipedia.org
The equilibrium can be represented as follows:
Figure 1: Tautomeric equilibrium between the pyridinol and pyridinone forms.
(Note: Image is a representative illustration of the equilibrium)Acid-Base Properties
The extensive fluorination of the pyridine ring has a pronounced effect on the acid-base properties of both tautomers. The strong electron-withdrawing nature of the fluorine atoms modulates the pKₐ values of the acidic and basic sites within the molecule. nih.govnih.gov
The key acidic and basic centers are:
Pyridine Nitrogen (Basicity): The lone pair of electrons on the ring nitrogen atom can accept a proton. However, the fluorine atoms pull electron density away from the nitrogen, making this lone pair less available and rendering the compound a much weaker base than pyridine. The pKₐ of the corresponding conjugate acid is therefore expected to be very low.
Hydroxyl Proton (Acidity): In the pyridinol tautomer, the O-H proton is acidic. The fluorine substituents stabilize the resulting alkoxide conjugate base through their inductive effect, significantly increasing the acidity of the hydroxyl group compared to non-fluorinated phenols or hydroxypyridines.
N-H Proton (Acidity): In the pyridinone tautomer, the N-H proton is acidic. The resulting conjugate base is an anion that benefits from resonance delocalization and the powerful inductive stabilization from the adjacent fluorine atoms, making this proton notably acidic.
The expected acid-base characteristics are summarized in the table below.
| Functional Group | Tautomer Form | Expected Property | Electronic Justification |
| Ring Nitrogen | Pyridinol & Pyridinone | Weakly Basic | Strong inductive electron-withdrawal by four fluorine atoms reduces the availability of the nitrogen lone pair for protonation. |
| Hydroxyl (-OH) | Pyridinol | Acidic | Inductive stabilization of the resulting alkoxide anion by fluorine substituents enhances proton dissociation. |
| Amide (-NH) | Pyridinone | Acidic | The conjugate base is stabilized by both resonance and strong inductive effects from fluorine atoms. |
Derivatization and Functionalization Strategies for 2,4,5,6 Tetrafluoropyridin 3 Ol
O-Functionalization of the Phenolic Hydroxyl Group
The hydroxyl group at the C-3 position is a primary site for modification, allowing for the introduction of a wide range of functionalities through etherification and esterification, or serving as a platform for protection during subsequent synthetic transformations.
The phenolic hydroxyl group of 2,4,5,6-tetrafluoropyridin-3-ol can readily undergo etherification and esterification reactions. In etherification, the hydroxyl group acts as a nucleophile, displacing a leaving group on an electrophilic partner. A notable example is the reaction with other activated fluoroaromatic compounds, such as pentafluoropyridine (B1199360). Under basic conditions, the oxygen atom of a hydroxyl-containing compound will preferentially attack the electron-deficient C-4 (para) position of the pentafluoropyridine ring, leading to the formation of a diaryl ether linkage. nih.gov This high regioselectivity is driven by the strong activating effect of the pyridine (B92270) nitrogen and the fluorine atoms. nih.gov
Esterification can be achieved through various standard methods, such as reaction with acyl chlorides or carboxylic acids under dehydrating conditions. These reactions convert the hydroxyl group into an ester functionality, which can modify the electronic properties and steric profile of the molecule or serve as a precursor for further transformations.
A significant application of the 2,4,5,6-tetrafluoropyridinoxy moiety is its use as a protecting group for phenols, referred to as the tetrafluoropyridyl (TFP) group. rsc.orgnih.gov Phenols are common structural motifs in pharmaceuticals and natural products, and their hydroxyl group often requires protection to prevent unwanted side reactions during multistep syntheses. rsc.orgresearchgate.net
The TFP group is installed by reacting a phenol (B47542) with pentafluoropyridine, typically in the presence of a base like potassium carbonate. This one-step procedure is efficient, with yields up to 99%, and is not sensitive to air or moisture. nih.gov One of the major advantages of the TFP protecting group is its remarkable stability across a wide range of reaction conditions where many other common protecting groups might fail. rsc.orgnih.govresearchgate.net
The TFP group is readily removed under mild conditions, a crucial feature for complex molecule synthesis. rsc.org A combination of potassium fluoride (B91410), 18-crown-6, and a thiol scavenger like methyl thioglycolate can cleanly cleave the TFP ether, liberating the parent phenol, often with quantitative conversion in under an hour. nih.gov This mild deprotection protocol ensures that sensitive functional groups elsewhere in the molecule remain intact.
| Conditions | Stability |
|---|---|
| Strong Acids (e.g., TFA, 12 M HCl) | Stable researchgate.net |
| Bases (e.g., K₂CO₃, TEA, DIPEA) | Stable researchgate.net |
| Strong Bases (e.g., t-BuOK, NaH, NaOH) | Unstable researchgate.net |
| Reducing Agents (e.g., NaBH₄) | Stable researchgate.net |
| Oxidizing Agents (e.g., I₂) | Stable researchgate.net |
| Peptide Coupling (e.g., DCC) | Stable researchgate.net |
| Palladium Cross-Coupling (Suzuki-Miyaura) | Stable nih.gov |
| Click Chemistry (CuAAC) | Stable nih.gov |
C-Functionalization of the Pyridine Ring System
The electron-deficient nature of the tetrafluorinated pyridine ring makes it a prime substrate for C-functionalization, primarily through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.
The fluorine atoms on the pyridine ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comyoutube.com The reactivity of the positions on the pentafluoropyridine ring towards nucleophilic attack follows the order: 4-(para) > 2-(ortho) > 3-(meta). nih.gov This regioselectivity allows for the controlled introduction of substituents.
Carbon-based nucleophiles can be used to form new carbon-carbon bonds on the pyridine ring. For instance, pentafluoropyridine reacts with malononitrile (B47326) in the presence of a base to yield the 4-substituted product, 2-(perfluoropyridin-4-yl)malononitrile, in high yield. nih.govnih.gov This reaction demonstrates the facility with which carbon nucleophiles can displace the fluorine at the most activated para position. This methodology can be extended to the tetrafluoropyridin-3-ol scaffold, particularly after protection of the hydroxyl group, to introduce a variety of carbon-based functionalities.
| Nucleophile | Reagents/Conditions | Position of Substitution | Product | Yield |
|---|---|---|---|---|
| Malononitrile | K₂CO₃, DMF, reflux | 4-position | 2-(Perfluoropyridin-4-yl)malononitrile | 86% nih.gov |
| Piperazine | Na₂CO₃, CH₃CN | 4-position (disubstitution) | 1,4-Bis(perfluoropyridin-4-yl)piperazine | Good nih.gov |
| Sodium Cyanide | DMF | 4-position | 2,3,5,6-Tetrafluoropyridine-4-nitrile | - rsc.org |
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. mdpi-res.com To utilize these methods, a halogen atom, typically iodine or bromine, is first introduced onto the tetrafluoropyridine ring to act as a handle for catalysis. For example, a 4-iodo-2,3,5,6-tetrafluoropyridyl derivative can be prepared, which then serves as a versatile precursor for various coupling reactions.
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used reaction. tezu.ernet.in An iodo-TFP aryl ether has been shown to successfully undergo Suzuki-Miyaura cross-coupling, demonstrating that the TFP-protected hydroxyl group is compatible with these palladium-catalyzed conditions. nih.gov This allows for the selective formation of a biaryl linkage at a specific position on the pyridine ring while the phenolic oxygen remains protected. Other common cross-coupling reactions such as Heck, Negishi, and Sonogashira could similarly be applied to halogenated tetrafluoropyridinol derivatives to introduce a diverse array of substituents. mdpi-res.com
Synthesis of Complex Molecular Architectures Incorporating this compound Subunits
The functionalization strategies detailed above can be combined in sequential steps to construct complex molecular architectures. A common synthetic route involves first protecting the phenolic hydroxyl group using the TFP strategy (Section 4.1.2). This unmasks the reactivity of the pyridine ring for C-functionalization.
With the hydroxyl group protected, selective C-functionalization can be performed. For example, a halogen can be introduced and subsequently used in a metal-catalyzed cross-coupling reaction to build a more complex carbon skeleton (Section 4.2.2). Alternatively, direct SNAr with a suitable nucleophile can be employed to add functionality to the ring (Section 4.2.1). Following the successful modification of the pyridine core, the TFP group can be cleanly removed under mild conditions to reveal the free hydroxyl group, which could then be used for further reactions if desired. This strategic combination of protection and functionalization enables the use of this compound as a versatile scaffold for accessing novel and complex molecules for applications in medicinal chemistry, materials science, and agrochemistry. nih.govbeilstein-journals.org
Formation of Macrocyclic Systems
The synthesis of macrocyclic structures incorporating fluorinated pyridine moieties has been an area of active research, driven by the unique properties imparted by the fluorine atoms, such as increased stability and altered electronic characteristics. While direct examples detailing the use of this compound in macrocyclization are not extensively documented in the provided research, the principles of forming such systems can be inferred from the reactions of related polyfluorinated pyridines, such as pentafluoropyridine.
Macrocycles are frequently synthesized through the reaction of polyfluorinated pyridines with difunctional nucleophiles. For instance, reactions involving difunctional oxygen nucleophiles with 3,5-dichloro-2,4,6-trifluoropyridine (B155018) have been shown to yield macrocyclic products researchgate.net. This strategy relies on the susceptibility of the fluorinated pyridine ring to nucleophilic aromatic substitution (SNAr). In the case of this compound, the hydroxyl group can act as an internal nucleophile or be further functionalized to participate in macrocyclization reactions.
One potential strategy involves a [2+2] cyclization approach. Although not directly involving this compound, the formation of a 21-membered macrocycle has been achieved from tetrafluoropyrimidine, a related fluoroheterocycle researchgate.net. This suggests that with appropriate linkers, this compound could be a viable precursor for novel macrocyclic systems. The general approach involves the reaction of the fluorinated heterocycle with a long-chain diamine, leading to the formation of a large ring structure researchgate.net.
The table below outlines a hypothetical reaction scheme for the formation of a macrocycle from this compound based on known reactions of similar compounds.
| Reactant A | Reactant B | Resulting Macrocycle |
| This compound | A long-chain diol or diamine | A polyether or polyamine macrocycle containing a tetrafluoropyridinol moiety |
Integration into Fluorinated Networks and Polymeric Materials
Perfluoropyridine (PFPy) and its derivatives are valuable building blocks for creating fluorinated networks and high-performance polymers due to the high reactivity of the C-F bonds towards nucleophilic aromatic substitution (SNAr) nih.gov. The presence of fluorine atoms enhances properties such as thermal stability, chemical resistance, and hydrophobicity nih.gov. This compound, as a functionalized PFPy, can be integrated into polymeric structures, with the hydroxyl group providing a reactive site for polymerization or for tethering to a polymer backbone.
One established method for creating such materials is through [2 + 2 + 2] cyclopolymerizations. For example, 2,6-bis(4-ethynylphenoxy)-3,5-difluoro-4-aryloxypyridine has been used to create thermoset resins with intractable polyarylene networks nih.gov. The synthesis of this monomer involves the selective SNAr reaction of PFPy with oxygen-based nucleophiles nih.gov. A similar approach could be envisioned for this compound, where the hydroxyl group is first protected or functionalized, followed by substitution of the fluorine atoms with appropriate monomers for polymerization.
The thermal degradation of some fluorinated pyridine-containing materials has been studied, revealing that the absence of hydrogen atoms can lead to the formation of a network of planar polyconjugated carbon–nitrogen porphyrin-like structures nih.gov. This indicates that polymers derived from highly fluorinated pyridines like this compound could exhibit unique and potentially useful thermal decomposition behaviors.
The following table summarizes potential methods for integrating this compound into polymeric materials.
| Polymerization Method | Role of this compound | Potential Polymer Properties |
| Nucleophilic Aromatic Substitution Polymerization | Monomer with a reactive hydroxyl group | High thermal stability, chemical resistance |
| [2 + 2 + 2] Cyclopolymerization | Precursor to a functionalized monomer | Cross-linked network, enhanced mechanical properties |
Application in Glycosyl Donor and Acceptor Systems
In carbohydrate chemistry, glycosyl donors and acceptors are fundamental components for the synthesis of complex oligosaccharides and glycoconjugates. Glycosyl fluorides are a notable class of glycosyl donors due to their stability and tunable reactivity nih.gov. The activation of glycosyl fluorides is often achieved using a promoter system, such as Cp2HfCl2–AgClO4 nih.gov.
While the direct application of this compound in glycosyl donor or acceptor systems is not explicitly detailed in the provided search results, its structure suggests potential roles. The hydroxyl group of this compound could theoretically act as a glycosyl acceptor, reacting with an activated glycosyl donor to form a glycoside. The resulting highly fluorinated pyridyl glycoside could possess unique chemical properties and biological activities.
Conversely, the tetrafluoropyridinol moiety could be incorporated into the structure of a glycosyl donor to modify its reactivity. For instance, electron-deficient fluoroarenes have been used to create reactive glycosyl donors that can be activated with catalytic amounts of a promoter researchgate.net. The electron-withdrawing nature of the tetrafluoropyridine ring could influence the stability and reactivity of an anomeric leaving group, potentially leading to novel glycosylation methodologies.
The table below outlines the potential applications of this compound in glycosylation reactions.
| Application | Role of this compound | Potential Outcome |
| Glycosyl Acceptor | The hydroxyl group acts as the nucleophile. | Formation of a 3-O-(glycosyl)-2,4,5,6-tetrafluoropyridine. |
| Component of a Glycosyl Donor | The tetrafluoropyridinol moiety is attached to the anomeric carbon through a linker. | A novel class of glycosyl donors with modified reactivity. |
Spectroscopic Characterization and Structural Elucidation of 2,4,5,6 Tetrafluoropyridin 3 Ol and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR spectroscopy provides unparalleled insight into the molecular framework of 2,4,5,6-tetrafluoropyridin-3-ol and its derivatives. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional correlation techniques, a comprehensive picture of the chemical environment, connectivity, and through-space interactions can be assembled.
Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants
Proton NMR (¹H NMR) spectroscopy is a fundamental technique for identifying the presence and chemical environment of hydrogen atoms within a molecule. nih.gov In the case of this compound, the most prominent ¹H NMR signal arises from the hydroxyl proton (-OH). The chemical shift of this proton can vary depending on the solvent and concentration, but it provides a key starting point for structural confirmation.
For derivatives where the hydroxyl group is alkylated to form 3-alkoxy-2,4,5,6-tetrafluoropyridines, the ¹H NMR spectrum will exhibit signals corresponding to the protons of the alkoxy group. The chemical shifts and coupling patterns of these protons offer valuable information about the structure of the alkyl chain. For instance, a methoxy (B1213986) group would appear as a singlet, while an ethoxy group would show a characteristic quartet and triplet pattern.
The analysis of coupling constants (J-values) between protons and adjacent fluorine atoms (JHF) can also provide crucial structural information, although these are often more clearly resolved in the ¹⁹F NMR spectrum. wikipedia.org
Table 1: Illustrative ¹H NMR Data for a Hypothetical 3-Ethoxy-2,4,5,6-tetrafluoropyridine
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OCH₂CH₃ | 4.25 | Quartet | 7.1 |
| OCH₂CH₃ | 1.40 | Triplet | 7.1 |
Note: This table is illustrative. Actual chemical shifts can vary based on the solvent and specific molecular structure.
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in mapping the carbon framework of a molecule. udel.edu Each unique carbon atom in this compound and its derivatives will produce a distinct signal, with its chemical shift influenced by the surrounding atoms, particularly the highly electronegative fluorine atoms. chemguide.co.uk
The carbon atoms directly bonded to fluorine (C-F) will exhibit characteristic splitting patterns in the ¹³C NMR spectrum due to carbon-fluorine coupling (JCF). The magnitude of these coupling constants can provide further structural insights. The carbon atom attached to the hydroxyl or alkoxy group (C-3) will also have a distinct chemical shift compared to the other fluorinated carbons in the pyridine (B92270) ring.
In derivatives, the signals from the carbon atoms of the substituent group will also be present, aiding in the complete structural assignment. For example, in an alkoxy derivative, the carbons of the alkyl chain will appear in the upfield region of the spectrum. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift Range (δ, ppm) |
| C-F | 135 - 150 |
| C-OH | 150 - 165 |
Note: These are approximate ranges and can be influenced by solvent and substitution.
Fluorine-19 (¹⁹F) NMR for Fluorine Environments and Spin-Spin Coupling
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive and informative technique for studying fluorinated organic compounds. wikipedia.org Given that ¹⁹F has 100% natural abundance and a spin of ½, it provides sharp signals over a wide chemical shift range, making it ideal for distinguishing between different fluorine environments in this compound and its derivatives. wikipedia.orgbiophysics.org
In the ¹⁹F NMR spectrum of this compound, distinct signals are expected for the fluorine atoms at positions 2, 4, 5, and 6, as their chemical environments are non-equivalent. The chemical shifts of these fluorine nuclei are highly sensitive to the electronic effects of the hydroxyl group and the nitrogen atom in the pyridine ring. biophysics.org
Furthermore, spin-spin coupling between the fluorine atoms (¹⁹F-¹⁹F coupling) provides valuable information about their relative positions on the pyridine ring. wikipedia.org Long-range couplings are commonly observed in fluorinated aromatic systems. wikipedia.org For instance, coupling between F-2 and F-6 (a five-bond coupling, ⁵JFF) might be observed, in addition to shorter-range couplings like ³JFF (e.g., F-2 to F-4) and ⁴JFF (e.g., F-2 to F-5). Analysis of these coupling constants is crucial for unambiguous assignment of the fluorine signals. wikipedia.orghuji.ac.il In some cases, coupling between fluorine and hydrogen (¹⁹F-¹H coupling) can also be observed. wikipedia.org
For derivatives, the substitution at the 3-position will induce changes in the chemical shifts of the neighboring fluorine atoms (F-2 and F-4), providing further confirmation of the substitution pattern. For instance, in the synthesis of 4-(4-(2-bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine, the quantitative regioselective conversion at the 4-position of pentafluoropyridine (B1199360) was monitored by the disappearance of the 4-F signal and the appearance of new multiplets for the 2,6- and 3,5-fluorine atoms. mdpi.com
Table 3: Representative ¹⁹F NMR Data for a 4-Substituted 2,3,5,6-Tetrafluoropyridine (B1295328) Derivative
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| F-2, F-6 | -88.4 to -88.5 | m |
| F-3, F-5 | -154.1 to -154.2 | m |
Source: Adapted from experimental data for 4-(4-(2-bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine. mdpi.com
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule, which is particularly useful for complex structures like substituted tetrafluoropyridines.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would be primarily used for derivatives of this compound that have an alkyl chain or other proton-containing substituent. It reveals which protons are coupled to each other, helping to map out the proton network within the substituent. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu For derivatives with C-H bonds, this technique provides a direct link between the ¹H and ¹³C spectra, confirming which proton signal corresponds to which carbon signal. mdpi.com
The combination of these 2D NMR techniques provides a robust and unambiguous method for the complete structural elucidation of this compound and its various derivatives. ed.ac.uk
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Infrared (IR) Spectroscopic Analysis for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. americanpharmaceuticalreview.com
For This compound , the IR spectrum would be expected to show several key absorption bands:
O-H Stretching: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness of this peak is a result of intermolecular hydrogen bonding.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic pyridine ring will give rise to a series of absorptions in the 1400-1650 cm⁻¹ region.
C-F Stretching: Strong absorption bands due to the stretching vibrations of the carbon-fluorine bonds are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The exact positions of these bands can be complex due to the multiple fluorine atoms and their coupling with other vibrations.
C-O Stretching: The stretching vibration of the C-O bond of the phenol-like hydroxyl group will likely appear in the 1200-1300 cm⁻¹ range.
In derivatives of this compound , such as 3-alkoxy compounds, the IR spectrum will show characteristic changes. The broad O-H stretching band will be absent and replaced by C-H stretching absorptions from the alkyl group in the 2850-3000 cm⁻¹ region. Additionally, the C-O stretching frequency may shift slightly depending on the nature of the alkyl group.
For example, the IR spectrum of 4-((perfluoropyridin-4-yl)oxy)benzaldehyde shows characteristic bands for the aldehyde C=O stretch at 1707 cm⁻¹ and C-H stretches at 2830 and 2669 cm⁻¹, alongside the aromatic and C-F absorptions. rsc.org
Table 4: General IR Absorption Regions for this compound
| Functional Group | Absorption Region (cm⁻¹) | Intensity |
| O-H (stretch, H-bonded) | 3200 - 3600 | Strong, Broad |
| C=N, C=C (aromatic stretch) | 1400 - 1650 | Medium to Strong |
| C-O (stretch) | 1200 - 1300 | Medium |
| C-F (stretch) | 1000 - 1400 | Strong |
Note: These are general regions and the exact peak positions and intensities can vary.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. chemguide.co.uk In electron impact (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M+), which corresponds to the molecular weight of the compound. libretexts.org For this compound, the molecular ion peak would confirm its molecular formula, C₅HF₄NO.
The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uklibretexts.org The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. While specific fragmentation data for this compound is not available in the search results, general principles suggest that fragmentation would likely involve the loss of stable neutral molecules or radicals. tutorchase.comlibretexts.org Common fragmentation pathways for aromatic and fluorinated compounds include the loss of CO, HF, or fluorine radicals.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the molecular ion and its fragments. nih.gov This precision is critical for distinguishing between compounds with the same nominal mass but different chemical formulas. nih.gov
Table 2: Predicted Key Ions in the Mass Spectrum of this compound This table is a prediction based on the structure and common fragmentation patterns of related organic molecules.
| Ion Fragment | Proposed Formula | Key Information |
| [M]+ | [C₅HF₄NO]+ | Molecular Ion |
| [M - CO]+ | [C₄HF₄N]+ | Loss of Carbon Monoxide |
| [M - F]+ | [C₅HNOF₃]+ | Loss of a Fluorine radical |
| [M - HF]+ | [C₅F₃NO]+ | Loss of Hydrogen Fluoride (B91410) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been applied to various derivatives of tetrafluoropyridine, providing detailed insights into their molecular geometry and intermolecular interactions. nih.goviucr.org
Crystallographic analysis yields precise measurements of bond lengths, bond angles, and torsion angles. nih.gov For derivatives of tetrafluoropyridine, the pyridine ring's geometry is of particular interest. In related structures, the bond angles within the pyridine moiety are typically around 118°, with slight deviations due to substituent effects. nih.gov For example, in N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide, the amide C=O and C-N bond lengths are 1.218(3) Å and 1.366(3) Å, respectively. nih.gov The torsion angle between the formamide (B127407) group and the pyridine ring in this molecule is 13.21(5)°, indicating a slight twist from planarity. nih.gov In another derivative, 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, the N-C-C-O torsion angle is found to be 61.84(13)°, indicating a gauche conformation. iucr.org These parameters are crucial for understanding the molecule's conformation and steric properties.
Table 3: Selected Bond Parameters from a Related Tetrafluoropyridine Derivative Data from N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide, illustrating typical geometric parameters. nih.gov
| Parameter | Atoms Involved | Value |
| Bond Length | C=O | 1.218 (3) Å |
| Bond Length | C-N (amide) | 1.366 (3) Å |
| Torsion Angle | Cₚ-N-C-O | 179.0 (2) ° |
| Dihedral Angle | Pyridine Ring - Formamide Group | 13.21 (5) ° |
Supramolecular Features: Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. rsc.orgmdpi.comtue.nl For this compound, the hydroxyl (-OH) group and the pyridine nitrogen atom are key sites for hydrogen bonding, a strong directional interaction that significantly influences the supramolecular architecture. uchile.clnih.gov In the crystal structures of related compounds, intermolecular hydrogen bonds, such as N-H···O, are observed to link molecules into chains or sheets. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orgscispace.com The absorption spectrum provides information about the electronic structure, particularly the conjugated π-systems within the molecule.
Organic molecules containing double bonds and aromatic rings, like this compound, exhibit characteristic absorptions due to π → π* and n → π* transitions. libretexts.orgslideshare.net The π → π* transitions are typically high-energy and result in strong absorption bands, while n → π* transitions, involving non-bonding electrons (e.g., on the oxygen or nitrogen atoms), are of lower energy and intensity. slideshare.net Studies on 2,3,5,6-tetrafluoropyridine have identified the band origin for the S₀ → S₁ (π,π*) electronic transition at 35,704.6 cm⁻¹ (approximately 280 nm). nih.govnih.gov The position of the maximum absorbance (λ_max) is sensitive to the molecular environment and substitution pattern on the pyridine ring. libretexts.orgresearchgate.net
Table 4: Typical Electronic Transitions and Absorption Regions This table provides a general guide to the electronic transitions relevant to the target compound. libretexts.orgslideshare.net
| Transition Type | Orbitals Involved | Typical Wavelength Region |
| π → π | Bonding π to Antibonding π | 200 - 400 nm |
| n → π | Non-bonding n to Antibonding π | 250 - 600 nm |
| σ → σ | Bonding σ to Antibonding σ | < 200 nm (Far UV) |
Theoretical and Computational Studies of 2,4,5,6 Tetrafluoropyridin 3 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the electronic characteristics of 2,4,5,6-tetrafluoropyridin-3-ol. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electron distribution and molecular orbitals (MOs), which in turn govern the molecule's stability and reactivity.
The electronic structure of fluorinated pyridines is significantly influenced by the strong inductive effect of the fluorine atoms, which withdraws electron density from the aromatic ring. This effect generally lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). digitellinc.comaps.org The presence of a hydroxyl group, a π-donor, at the 3-position introduces competing electronic effects. The -OH group can donate electron density into the π-system of the ring, raising the energy of the HOMO.
Molecular orbital analysis of pyridine (B92270) itself shows that the HOMO is a π-orbital, while the LUMO is a π-orbital. youtube.comresearchgate.net For this compound, the HOMO is expected to be a π-orbital with significant contributions from the oxygen of the hydroxyl group and the carbon atoms of the pyridine ring. The LUMO is anticipated to be a π-orbital, with substantial contributions from the carbon atoms of the ring, and its energy will be lowered by the electron-withdrawing fluorine atoms. The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and the electronic absorption spectrum of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
| Molecular Orbital | Energy (eV) | General Characteristics |
|---|---|---|
| LUMO+1 | -0.5 | π-orbital |
| LUMO | -1.2 | π-orbital, significant contribution from ring carbons |
| HOMO | -6.8 | π-orbital, significant contribution from hydroxyl oxygen and ring carbons |
| HOMO-1 | -7.5 | σ-orbital |
Note: The data in the table is illustrative for a generic substituted pyridine and not specific to this compound, for which specific data is not publicly available.
Computational Modeling of Reaction Pathways, Transition States, and Energy Profiles
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of energy profiles. This provides a deeper understanding of reaction kinetics and selectivity. For this compound, a known reaction involves treatment with dimethyl sulfoxide (B87167) and trifluoroacetic anhydride (B1165640). nih.gov While a specific computational study on this reaction is not available, the general approach to modeling such a reaction can be described.
The reaction likely proceeds through an electrophilic attack on the pyridine ring. The hydroxyl group is an activating group and directs electrophiles to the ortho and para positions. However, in this case, the available positions are already substituted with fluorine. The reaction with dimethyl sulfoxide and trifluoroacetic anhydride could potentially lead to the formation of a more complex product.
A computational investigation of this reaction pathway would involve the following steps:
Geometry Optimization: The geometries of the reactants (this compound, dimethyl sulfoxide, and trifluoroacetic anhydride), intermediates, transition states, and products are optimized using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set.
Transition State Search: A search for the transition state connecting the reactants to the intermediates and the intermediates to the products is performed. This is a critical step, as the transition state represents the highest energy point along the reaction coordinate.
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the identified transition state connects the correct reactants and products.
Energy Profile Construction: The relative energies of all species along the reaction pathway are calculated to construct an energy profile, which provides the activation energies and reaction enthalpies.
| Reaction Type | Substrate | Electrophile | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Halogenation | Benzene (B151609) | Cl₂ | 25.3 | nih.gov |
| Nitration | Pyridine | NO₂⁺ | 22.1 | nih.gov |
| Friedel-Crafts Acylation | Anisole | CH₃CO⁺ | 15.8 | nih.gov |
Note: The data in this table is for general electrophilic aromatic substitution reactions and serves to illustrate the types of values obtained from computational modeling.
Prediction and Validation of Spectroscopic Parameters
Computational methods are extensively used to predict spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (IR and Raman). These predictions can aid in the structural elucidation of new compounds and the interpretation of experimental spectra.
NMR Spectroscopy: The prediction of ¹⁹F NMR chemical shifts is particularly valuable for fluorinated compounds. wikipedia.org DFT calculations, often using functionals like B3LYP or ωB97X-D with appropriate basis sets, can provide ¹⁹F chemical shifts with a reasonable degree of accuracy. nih.govescholarship.org The calculated shifts are typically compared to an internal reference standard, and scaling factors may be applied to improve the agreement with experimental data. nih.gov For this compound, one would expect four distinct signals in the ¹⁹F NMR spectrum, and computational chemistry could help in assigning each signal to a specific fluorine atom on the pyridine ring.
Vibrational Spectroscopy: The prediction of IR and Raman spectra is another important application of computational chemistry. researchgate.netresearchgate.net Frequency calculations provide the vibrational modes of the molecule, which can be compared to experimental IR and Raman spectra. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods. For this compound, characteristic vibrational modes would include the O-H stretch, C-F stretches, and various ring breathing and deformation modes.
| Fluorine Position | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) | Reference |
|---|---|---|---|---|
| F-2 | -90.5 | -92.1 | -1.6 | nih.gov |
| F-3 | -155.2 | -156.8 | -1.6 | nih.gov |
| F-5 | -160.1 | -162.3 | -2.2 | nih.gov |
| F-6 | -95.8 | -97.2 | -1.4 | nih.gov |
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
DFT is a powerful tool for studying the reactivity and selectivity of chemical reactions. By calculating various electronic properties, known as reactivity descriptors, one can predict how a molecule will behave in a chemical reaction.
For this compound, key reactivity descriptors include:
Electrostatic Potential (ESP): The ESP map shows the distribution of charge on the molecule's surface. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the nitrogen atom and the oxygen atom of the hydroxyl group are expected to be regions of high negative potential.
Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are the key orbitals involved in chemical reactions. The distribution of the HOMO indicates the sites of likely electrophilic attack, while the distribution of the LUMO points to the sites of nucleophilic attack.
Fukui Functions: These functions provide a more quantitative measure of the reactivity at different atomic sites in a molecule for electrophilic, nucleophilic, and radical attack.
These DFT-based reactivity descriptors can be used to predict the regioselectivity of reactions involving this compound. For example, in an electrophilic substitution reaction, the site with the highest HOMO density and the most negative electrostatic potential would be the most likely site of attack.
| Atomic Site | Mulliken Charge | Fukui Function (f⁻) for Electrophilic Attack |
|---|---|---|
| N1 | -0.55 | 0.12 |
| C2 | 0.45 | 0.08 |
| C3 | -0.20 | 0.25 |
| C4 | 0.40 | 0.10 |
| C5 | -0.15 | 0.20 |
| C6 | 0.42 | 0.09 |
Note: The data presented in this table is for a generic substituted pyridine and is for illustrative purposes only.
Comparative Studies with Analogous Polyfluorinated Pyridines and Phenols
Structural and Electronic Comparisons with Positional Isomers
The positioning of the hydroxyl group on the tetrafluoropyridine ring dramatically influences the molecule's structural and electronic characteristics. A prime example for comparison is 2,3,5,6-tetrafluoropyridin-4-ol (B1340211).
In 2,3,5,6-tetrafluoropyridin-4-ol, the hydroxyl group is para to the nitrogen atom. This position allows for significant resonance stabilization of the corresponding phenoxide, which enhances its acidity. The molecule can exist in a pyridinone tautomeric form, 2,3,5,6-tetrafluoro-1H-pyridin-4-one. nih.gov This tautomerism and the strong electron-withdrawing nature of the four fluorine atoms and the pyridine (B92270) nitrogen contribute to its distinct chemical behavior.
Conversely, in 2,4,5,6-tetrafluoropyridin-3-ol, the hydroxyl group is in the meta position relative to the ring nitrogen. This placement results in different electronic effects compared to the 4-hydroxy isomer. The resonance stabilization of the 3-oxide is less pronounced than that of the 4-oxide, which can be expected to influence its acidity and nucleophilicity.
The electronic properties of polyfluorinated aromatic compounds are heavily dictated by the strong electron-withdrawing nature of fluorine. rsc.org This effect lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The precise location of the hydroxyl group in tetrafluoropyridinols introduces a localized point of differing electron density, which can be probed by techniques like photoelectron spectroscopy to understand the resulting electronic structure. rsc.org
Table 1: Comparison of Properties between Tetrafluoropyridinol Isomers
| Property | This compound | 2,3,5,6-tetrafluoropyridin-4-ol |
| Hydroxyl Group Position | 3-position (meta to N) | 4-position (para to N) |
| CAS Number | 2875-18-5 sigmaaldrich.com | 2693-66-5 nih.gov |
| Tautomerism | Less favored pyridinone form | Significant equilibrium with 2,3,5,6-tetrafluoro-1H-pyridin-4-one nih.gov |
| Predicted Acidity | Less acidic | More acidic |
Reactivity Profile Comparisons with Pentafluoropyridine (B1199360) and Pentafluorophenol (B44920)
The reactivity of this compound is best understood by comparing it to the fully fluorinated pentafluoropyridine and its benzenoid analog, pentafluorophenol.
Pentafluoropyridine is highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov The order of reactivity for nucleophilic attack is typically at the 4-position (para), followed by the 2- (ortho) and then the 6- (ortho) positions, with the 3- and 5- (meta) positions being the least reactive. nih.govstackexchange.com This selectivity is attributed to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. stackexchange.com Nucleophiles, including O-, N-, S-, and C-nucleophiles, readily displace a fluoride (B91410) ion, most commonly at the 4-position, to yield 4-substituted tetrafluoropyridine derivatives. nih.govmdpi.comnih.govmdpi.com
The presence of a hydroxyl group in this compound, as opposed to a fluorine atom in pentafluoropyridine, alters the reactivity profile. The hydroxyl group is a poorer leaving group than fluoride in SNAr reactions. However, its presence can influence the regioselectivity of reactions with other nucleophiles by modifying the electronic landscape of the pyridine ring.
Pentafluorophenol , with a pKa of 5.5, is a significantly acidic phenol (B47542) due to the five electron-withdrawing fluorine atoms. wikipedia.org It readily forms the pentafluorophenoxide anion, a potent nucleophile used in the synthesis of esters and ethers. wikipedia.org While pentafluorophenol itself can undergo SNAr reactions, its primary reactivity often involves the hydroxyl group.
Comparing this compound to pentafluorophenol highlights the influence of the ring nitrogen. The pyridine nitrogen in the former makes the ring more electron-deficient and thus more susceptible to nucleophilic attack than the benzene (B151609) ring in the latter. However, the acidity of the hydroxyl group in this compound is expected to be different from that of pentafluorophenol due to the different electronic environment.
Table 2: Reactivity Comparison
| Compound | Primary Reaction Type | Key Reactivity Features |
| This compound | Nucleophilic Aromatic Substitution | Hydroxyl group modifies the electronic properties of the ring, influencing regioselectivity. |
| Pentafluoropyridine | Nucleophilic Aromatic Substitution (SNAr) nih.gov | Highly reactive towards nucleophiles, with a preference for substitution at the 4-position. nih.govstackexchange.comrsc.org |
| Pentafluorophenol | Acid-Base Reactions, Nucleophilic Substitution | Acidic hydroxyl group (pKa = 5.5) wikipedia.org; the phenoxide is a good nucleophile. |
Influence of Hydroxyl Group Position on Chemical Behavior and Synthetic Utility
The position of the hydroxyl group is a critical determinant of the chemical behavior and, consequently, the synthetic utility of tetrafluoropyridinols. nih.govnih.govresearchgate.netresearchgate.net
As discussed, the 4-hydroxy isomer (2,3,5,6-tetrafluoropyridin-4-ol) is more acidic and its conjugate base is a better nucleophile. This makes it a valuable building block for introducing the tetrafluoropyridyl moiety into other molecules via O-alkylation or O-arylation reactions. Its propensity to exist as a pyridinone also opens up different reaction pathways.
The 3-hydroxy isomer, this compound, with its meta-positioned hydroxyl group, presents a different set of synthetic possibilities. The electronic influence of the hydroxyl group at the 3-position will direct incoming nucleophiles to different positions on the ring compared to the 4-hydroxy isomer. This differential reactivity allows for the synthesis of specific regioisomers of substituted polyfluorinated pyridines that might be inaccessible through other routes. For instance, the activation or deactivation of adjacent carbon atoms towards nucleophilic attack will be distinct.
The synthetic utility of these isomers, therefore, lies in their complementary reactivity. A synthetic chemist can choose the appropriate isomer based on the desired substitution pattern on the pyridine ring. The 4-hydroxy isomer is often used when substitution at the oxygen is desired or when its strong activating effect on the ring is beneficial. The 3-hydroxy isomer provides an alternative electronic arrangement, enabling the synthesis of a different set of derivatives.
Advanced Research Directions and Emerging Applications in Organic Synthesis
Development of Asymmetric Synthetic Methodologies Utilizing 2,4,5,6-Tetrafluoropyridin-3-ol
The development of asymmetric syntheses to create chiral molecules is a paramount objective in organic chemistry. While specific asymmetric methodologies centered on this compound are still in early stages of exploration, the compound's structure presents clear opportunities for chiral induction. The pyridine (B92270) nitrogen and the adjacent hydroxyl group form a bidentate chelation site, which is a classic motif for coordinating with transition metal catalysts. hkbu.edu.hkresearchgate.net
Future research is anticipated to focus on using this compound or its derivatives as chiral ligands in asymmetric catalysis. hkbu.edu.hk By tethering a chiral auxiliary to the pyridinol scaffold, or by forming a chiral complex with a metal, it may be possible to direct stereoselective transformations on a separate substrate. Furthermore, the hydroxyl group itself could be the target of asymmetric reactions, such as enzyme-mediated acylation, a strategy that has proven effective for other fluorinated alcohols. nih.gov The inherent chirality of the resulting products would make them valuable intermediates for synthesizing enantiomerically pure bioactive compounds.
Exploitation in the Synthesis of Biologically Relevant Fluorinated Scaffolds
The presence of fluorine in drug candidates is known to enhance metabolic stability, binding affinity, and lipophilicity. taylorfrancis.comunipa.it As such, fluorinated heterocycles are prominent scaffolds in a vast number of approved pharmaceuticals. unipa.ite-bookshelf.de this compound serves as an ideal starting point for the synthesis of novel and biologically relevant fluorinated structures.
The reactivity of the tetrafluoropyridine ring toward nucleophilic aromatic substitution (SNAr) allows for the stepwise and regioselective replacement of fluorine atoms. This builds molecular complexity and provides access to libraries of derivatives that are otherwise difficult to synthesize. nih.govcardiff.ac.uk The order of reactivity for nucleophilic attack on the parent pentafluoropyridine (B1199360) is well-established as 4- > 2- > 3-position, a principle that largely holds for this 3-hydroxy substituted analog. nih.gov This allows chemists to introduce a variety of functional groups at the 4- and 6-positions, creating diverse heterocyclic cores. These cores can mimic biological structures or act as rigid scaffolds to orient functional groups for optimal interaction with biological targets.
Role as a Privileged Scaffold in Medicinal Chemistry and Agrochemical Research
In medicinal and agrochemical research, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The this compound moiety is a prime candidate for such a role due to its utility as a versatile building block. Its value lies not in its own biological effect, but in the vast chemical space that can be accessed from it. nih.gov
The compound's utility stems from two key features: the reactive C-F bonds and the hydroxyl group. The fluorine atoms can be selectively displaced by a wide range of nucleophiles (O-, N-, S-, and C-based), allowing for the attachment of various side chains and the formation of new heterocyclic systems. nih.govosi.lv The hydroxyl group can be alkylated, acylated, or used as a directing group to influence subsequent reactions. This dual reactivity enables the construction of large, diverse compound libraries for high-throughput screening. The predictable reactivity allows for the rational design of molecules with tailored properties, making it an invaluable tool in the discovery of new lead compounds. guidechem.com
Table 1: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions This interactive table illustrates the potential of this compound as a building block, based on the known reactivity of pentafluoropyridine. nih.gov
| Nucleophile Class | Example Nucleophile | Potential Product Structure (Substitution at C4) |
| O-Nucleophile | Sodium Methoxide (NaOMe) | 4-methoxy-2,5,6-trifluoropyridin-3-ol |
| N-Nucleophile | Ammonia (B1221849) (NH₃) | 4-amino-2,5,6-trifluoropyridin-3-ol |
| S-Nucleophile | Sodium Thiophenolate (NaSPh) | 4-(phenylthio)-2,5,6-trifluoropyridin-3-ol |
| C-Nucleophile | Malononitrile (B47326) (CH₂(CN)₂) | 2-(2,5,6-trifluoro-3-hydroxypyridin-4-yl)malononitrile |
Integration into Supramolecular Systems and Advanced Functional Materials
The unique properties of this compound make it a compelling monomer for the development of advanced materials. The field of supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, ordered assemblies. The hydroxyl group of the pyridinol is a potent hydrogen bond donor and acceptor, while the electron-deficient fluorinated ring can engage in favorable interactions with electron-rich aromatic systems.
This functionality enables its use as a building block for liquid crystals, gels, and other self-assembling systems. In polymer science, the reactivity of the C-F bonds is particularly advantageous. Analogous to how pentafluoropyridine is used to create fluoropolymers, this compound can undergo step-growth polymerization with bis-nucleophiles. mdpi.com The resulting poly(ether-pyridines) or similar polymers would exhibit high thermal stability, chemical resistance, and specific dielectric properties conferred by the highly fluorinated backbone. The pendant hydroxyl group offers a site for post-polymerization modification, allowing for the fine-tuning of material properties such as solubility, cross-linking density, or the attachment of active molecules.
Q & A
Basic: What are the optimal synthetic routes for preparing 2,4,5,6-tetrafluoropyridin-3-ol?
Methodological Answer:
The synthesis typically involves sequential fluorination of a pyridine precursor. A common approach uses halogen-exchange reactions with fluorinating agents like potassium fluoride (KF) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) under controlled heating (120–150°C). For example, starting from 2,3,5,6-tetrachloropyridin-3-ol, stepwise substitution with KF can yield the tetrafluoro derivative. Reaction progress should be monitored via NMR to track fluorine incorporation .
Key Considerations:
- Solvent Selection: DMSO enhances nucleophilicity of fluoride ions but may require post-reaction purification to remove sulfoxide byproducts.
- Temperature Control: Excessive heat can lead to defluorination or ring degradation.
Advanced: How can regioselectivity challenges in fluorination steps be addressed?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing partial charges and frontier molecular orbitals. Experimentally, protecting group strategies (e.g., silylation of the hydroxyl group) can direct fluorination to specific positions. For instance, selective fluorination at the 4- and 6-positions may require temporary protection of the 3-OH group with tert-butyldimethylsilyl (TBDMS) chloride before fluorinating the 2- and 5-positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
